molecular formula C17H20N2O2S B14255408 3-[3-[[[(2R)-2-amino-3-sulfanylpropyl]amino]methyl]phenyl]benzoic acid CAS No. 172542-48-2

3-[3-[[[(2R)-2-amino-3-sulfanylpropyl]amino]methyl]phenyl]benzoic acid

Cat. No.: B14255408
CAS No.: 172542-48-2
M. Wt: 316.4 g/mol
InChI Key: JWMKVBCWBYQMRM-MRXNPFEDSA-N
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Description

3-[3-[[[(2R)-2-amino-3-sulfanylpropyl]amino]methyl]phenyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes an amino group, a sulfanyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[[[(2R)-2-amino-3-sulfanylpropyl]amino]methyl]phenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[3-[[[(2R)-2-amino-3-sulfanylpropyl]amino]methyl]phenyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-[3-[[[(2R)-2-amino-3-sulfanylpropyl]amino]methyl]phenyl]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[3-[[[(2R)-2-amino-3-sulfanylpropyl]amino]methyl]phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The amino and sulfanyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. This compound can inhibit or activate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[3-[[[(2R)-2-amino-3-hydroxypropyl]amino]methyl]phenyl]benzoic acid: Similar structure but with a hydroxyl group instead of a sulfanyl group.

    3-[3-[[[(2R)-2-amino-3-methylpropyl]amino]methyl]phenyl]benzoic acid: Similar structure but with a methyl group instead of a sulfanyl group.

Uniqueness

3-[3-[[[(2R)-2-amino-3-sulfanylpropyl]amino]methyl]phenyl]benzoic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

172542-48-2

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

3-[3-[[[(2R)-2-amino-3-sulfanylpropyl]amino]methyl]phenyl]benzoic acid

InChI

InChI=1S/C17H20N2O2S/c18-16(11-22)10-19-9-12-3-1-4-13(7-12)14-5-2-6-15(8-14)17(20)21/h1-8,16,19,22H,9-11,18H2,(H,20,21)/t16-/m1/s1

InChI Key

JWMKVBCWBYQMRM-MRXNPFEDSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)CNC[C@H](CS)N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)CNCC(CS)N

Origin of Product

United States

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